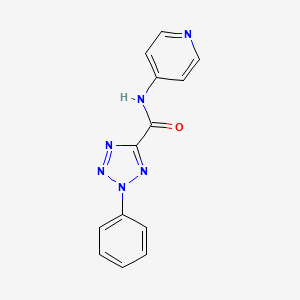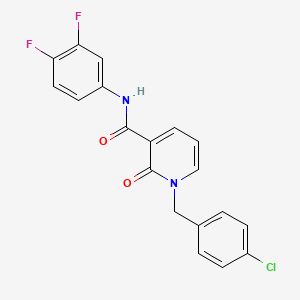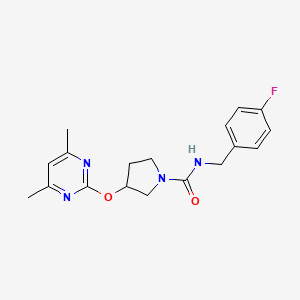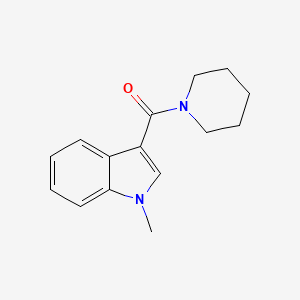![molecular formula C20H23ClFN3O3S2 B2835044 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216593-78-0](/img/structure/B2835044.png)
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O3S2 and its molecular weight is 471.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
One research application involves the exploration of derivatives of benzothiazole for their potency as inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy. Modification of these molecules aims to improve metabolic stability, demonstrating a key approach in drug design for enhancing the pharmacokinetic profiles of potential therapeutics. This includes investigations into various 6,5-heterocycles to find alternatives that maintain efficacy while reducing metabolic deactivation (Stec et al., 2011).
Anti-inflammatory Activity
Another application is the synthesis of novel derivatives featuring a chloro-fluorophenyl group combined with thiazolidin and acetamide moieties to assess their anti-inflammatory activity. Certain derivatives have shown significant anti-inflammatory effects, highlighting the potential for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antipsychotic Agents
Research has also explored the therapeutic potential of related compounds as novel antipsychotic agents. This includes the study of derivatives that do not interact with dopamine receptors but possess an antipsychotic-like profile in behavioral animal tests, indicating a possible new class of antipsychotic medications with distinct mechanisms of action (Wise et al., 1987).
Antimicrobial Activity
Compounds incorporating elements of the given chemical structure have been synthesized and evaluated for their antimicrobial activity. This includes the creation of sulfide and sulfone derivatives of thiazole-amine/acetamide, which have shown effectiveness against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Badiger et al., 2013).
Synthetic Chemistry Applications
The compound's related research extends into synthetic chemistry, where its structural motifs have been utilized in the synthesis of a diverse array of chemical entities. These include the exploration of carbodiimide condensation reactions to create novel derivatives, demonstrating the compound's utility in advancing synthetic methodologies and creating new chemical entities with potential biological applications (Yu et al., 2014).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)10-11-24(19(25)12-14-4-6-15(21)7-5-14)20-22-17-9-8-16(29(3,26)27)13-18(17)28-20;/h4-9,13H,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPCJQIGNOAMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)




![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)

![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)





